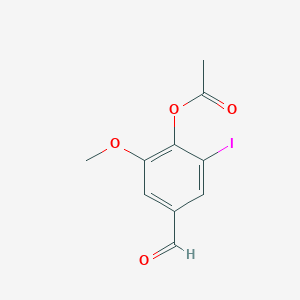

4-Formyl-2-iodo-6-methoxyphenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-iodo-6-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJCBGCRUMRKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267993 | |

| Record name | 4-(Acetyloxy)-3-iodo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486994-14-3 | |

| Record name | 4-(Acetyloxy)-3-iodo-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486994-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetyloxy)-3-iodo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Formyl 2 Iodo 6 Methoxyphenyl Acetate and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. deanfrancispress.com

Strategic Deconstruction of the Acetate (B1210297) Ester

A primary disconnection strategy for 4-Formyl-2-iodo-6-methoxyphenyl acetate involves the hydrolysis or de-esterification of the acetate group. deanfrancispress.com This disconnection is logical as ester formation is a reliable and high-yielding reaction. This step simplifies the target molecule to 4-formyl-2-iodo-6-methoxyphenol. This phenolic intermediate is a crucial building block for the synthesis.

The forward reaction, esterification, can be achieved through several well-established methods. A common approach is the reaction of the phenolic hydroxyl group with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. nih.gov

Approaches for Regioselective Introduction of Formyl and Iodo Moieties

The regioselective introduction of the formyl and iodo groups onto the aromatic ring is a critical aspect of the synthesis. The directing effects of the hydroxyl and methoxy (B1213986) substituents play a key role in determining the position of electrophilic substitution.

Formylation: The formyl group can be introduced via several named reactions. The Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) and phosphorus oxychloride, is a powerful method for formylating electron-rich aromatic rings like phenols. wikipedia.orgorganic-chemistry.orgjocpr.comijpcbs.com The Duff reaction, employing hexamethylenetetramine, is another viable option, particularly for the ortho-formylation of phenols. wikipedia.orgchem-station.comrsc.orgecu.edu The Reimer-Tiemann reaction, although a classic method, often suffers from lower yields and the formation of byproducts. Other methods for the ortho-formylation of phenols have also been explored. researchgate.netmdma.chorgsyn.orgmdma.ch

Iodination: The introduction of the iodine atom can be accomplished through electrophilic aromatic substitution. Reagents such as iodine in the presence of an oxidizing agent (e.g., nitric acid, periodic acid) or N-iodosuccinimide (NIS) are commonly used. mdma.chyoutube.comtandfonline.comtandfonline.com The regioselectivity of iodination is influenced by the existing substituents on the ring. The hydroxyl group is a strong activating group and directs ortho and para. The methoxy group is also an activating, ortho-para directing group. The bulky nature of iodine often favors substitution at the less sterically hindered position. The use of silver salts can also influence the regioselectivity of iodination on substituted phenols. nih.gov

A strategic consideration is the order of these introductions. For instance, formylating a pre-iodinated phenol (B47542) or iodinating a pre-formylated phenol can lead to different isomeric products. The synthesis of 5-iodovanillin (B1580916), a related structure, often involves the direct iodination of vanillin (B372448). mdma.chyoutube.comtandfonline.com

Methoxy Group Precursors and Incorporation

The methoxy group is typically introduced via the Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent like methyl iodide or dimethyl sulfate. In the context of this synthesis, the starting material could be a dihydroxybenzaldehyde derivative, which is then selectively methylated. For example, starting from 3,4-dihydroxybenzaldehyde, selective methylation of one hydroxyl group would be necessary.

Direct Synthesis Routes and Reaction Sequences

Direct synthesis involves a series of forward reactions starting from readily available materials to produce the target molecule.

Iodination and Formylation Strategies for Substituted Phenyl Acetates

A plausible synthetic route could begin with a substituted phenyl acetate. For example, starting with guaiacol (B22219) acetate (2-methoxyphenyl acetate), one could perform a formylation reaction followed by iodination, or vice versa.

Route A: Formylation then Iodination

Formylation of Guaiacol Acetate: The Vilsmeier-Haack or Duff reaction could be applied to introduce the formyl group. The directing effects of the methoxy and acetate groups would need to be carefully considered to achieve the desired 4-formyl isomer.

Iodination of the Formylated Intermediate: The resulting 4-formyl-2-methoxyphenyl (B587787) acetate would then be iodinated. The electron-withdrawing nature of the formyl group and the directing effects of the other substituents would guide the position of the incoming iodine atom.

Route B: Iodination then Formylation

Iodination of Guaiacol Acetate: Electrophilic iodination of guaiacol acetate would likely lead to a mixture of isomers. The separation of the desired 2-iodo-6-methoxyphenyl acetate would be a critical step.

Formylation of the Iodinated Intermediate: The purified iodinated phenyl acetate would then be subjected to a formylation reaction to introduce the aldehyde group at the 4-position.

A known synthesis of a derivative, ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, starts from 5-iodovanillin, highlighting the utility of pre-functionalized starting materials. chemicalbook.com

Esterification Methods for Phenolic Hydroxyls

The final step in many synthetic approaches to this compound is the esterification of the corresponding phenol, 4-formyl-2-iodo-6-methoxyphenol.

This transformation is typically achieved by reacting the phenol with an acetylating agent. Common methods include:

Using Acetic Anhydride: This is a widely used and efficient method, often catalyzed by a base like pyridine (B92270) or a catalytic amount of a strong acid.

Using Acetyl Chloride: This reagent is more reactive than acetic anhydride and reacts readily with phenols, usually in the presence of a base to neutralize the HCl byproduct.

Fischer Esterification: While more common for carboxylic acids and alcohols, under certain conditions, direct esterification with acetic acid can be employed, though it may require harsh conditions and is less common for phenols. google.comgoogle.com

Data Tables

Table 1: Key Starting Materials and Intermediates

| Compound Name | Structure | Role in Synthesis |

| Guaiacol | Potential starting material | |

| Vanillin | Readily available starting material | |

| 5-Iodovanillin | Key intermediate chemicalbook.com | |

| 4-Formyl-2-iodo-6-methoxyphenol | Direct precursor to the target molecule | |

| Acetic Anhydride | Acetylating agent for esterification nih.gov |

Table 2: Common Formylation and Iodination Reagents

| Reaction | Reagent(s) | Key Features |

| Vilsmeier-Haack Formylation | POCl₃, DMF wikipedia.orgorganic-chemistry.org | Effective for electron-rich arenes |

| Duff Formylation | Hexamethylenetetramine wikipedia.orgchem-station.com | Typically gives ortho-formylation of phenols |

| Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HIO₃) tandfonline.com | Direct introduction of iodine |

| N-Iodosuccinimide (NIS) | NIS tandfonline.com | Milder iodinating agent |

Multi-Step Approaches from Readily Available Precursors (e.g., 5-Iodovanillin, Vanillin Acetate)

The synthesis of this compound is logically achieved through multi-step sequences starting from inexpensive and readily available precursors like vanillin. The primary strategy involves the introduction of an iodine atom onto the vanillin core, followed by protection of the phenolic hydroxyl group as an acetate.

A key intermediate in this process is 5-Iodovanillin . The direct iodination of vanillin is a well-established electrophilic aromatic substitution reaction. Various methods have been reported, with greener approaches gaining prominence. One such method involves the use of potassium iodide (KI) and an oxidizing agent like Oxone® in an aqueous medium. tandfonline.comresearchgate.netumn.edu This system generates the electrophilic iodine species in situ. Another effective method employs sodium iodide and sodium hypochlorite (B82951) (bleach) in ethanol. pierpalab.comyoutube.com Traditional methods using iodine and sodium bicarbonate have also been documented. mdma.ch These reactions proceed selectively at the 5-position of the vanillin ring, which is activated by the electron-donating hydroxyl and methoxy groups. pierpalab.com

Once 5-Iodovanillin is obtained, a straightforward acetylation reaction yields the target compound, this compound. This is typically accomplished by treating 5-Iodovanillin with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Catalytic Approaches in the Synthesis of this compound Derivatives

The true synthetic utility of this compound lies in the reactivity of its aryl iodide moiety. This functional group is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various catalytic cross-coupling reactions. While the acetate group serves as a protecting group for the phenol, the core reactivity is dictated by the 5-iodovanillin structural motif.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura Coupling, Sonogashira Coupling)

Suzuki–Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating biaryl structures by coupling an aryl halide with an organoboron compound. The 5-iodovanillin core, present in this compound, readily participates in Suzuki-Miyaura reactions. For instance, the coupling of 5-iodovanillin with 4-methylphenyl boronic acid has been successfully demonstrated using a palladium on carbon (Pd/C) catalyst with potassium carbonate as the base in water. tandfonline.comresearchgate.net This reaction can be performed under both conventional heating and microwave irradiation, with the latter significantly reducing reaction times. tandfonline.com

| Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 10% Pd/C | K₂CO₃ | Water | Reflux, 30 min | >51% (crude) |

| 10% Pd/C | K₂CO₃ | Water | Microwave, 150°C, 5 min | Not specified |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org The Sonogashira coupling of 5-iodovanillin has been reported, for example, with 2-methyl-3-butyn-2-ol (B105114) using a palladium(II) acetate catalyst, a phosphine (B1218219) ligand, and copper(I) iodide (CuI). tandfonline.com This reaction opens the door to the synthesis of various alkynylated derivatives, which can serve as precursors for more complex heterocyclic structures like benzofurans. tandfonline.com

Copper-Catalyzed Carbon-Heteroatom Bond Formation

Aryl iodides are known to be more reactive than their corresponding bromo- and chloro-analogs in copper-catalyzed nucleophilic substitution reactions. mdma.ch This reactivity can be exploited to introduce heteroatoms at the 5-position of the vanillin scaffold. For instance, the conversion of 5-iodovanillin to 5-hydroxyvanillin can be achieved by heating with sodium hydroxide (B78521) in the presence of a copper catalyst. mdma.chmdma.ch This demonstrates the potential for C-O bond formation. While specific examples for this compound are not detailed in the literature, the underlying reactivity of the aryl iodide suggests that similar copper-catalyzed C-N and C-S bond-forming reactions would also be feasible.

Organocatalysis in Functionalization

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful field in synthesis. nih.govyoutube.com Common modes of activation include the formation of transient iminium ions or enamines with carbonyl compounds. nih.gov The aldehyde group in this compound is a prime target for such transformations. Chiral secondary amines, like proline and its derivatives, can catalyze enantioselective α-functionalization reactions of aldehydes. youtube.com While specific applications of organocatalysis to directly functionalize the aromatic ring of this particular compound are not widely reported, the aldehyde moiety provides a clear entry point for organocatalytic modifications, allowing for the introduction of new stereocenters and functional groups adjacent to the formyl group. This remains a promising area for future research.

Green Chemistry Considerations and Scalability in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce waste, use safer reagents, and improve energy efficiency. gctlc.org

Solvent Selection and Reaction Efficiency

The choice of solvent has a profound impact not only on the environmental footprint but also on the economics and scalability of a process, affecting everything from reaction rates to product isolation and solvent recycling costs. rsc.org The use of ultrasound has also been explored as a green method to promote the iodination of vanillin, offering high yields in short reaction times. chemicalbook.com For the acetylation step, sonochemistry methods using sodium acetate as a catalyst have been shown to be effective and efficient, reducing waste and increasing yield. researchgate.net These approaches highlight a commitment to developing more sustainable and scalable routes for the production of this compound and its derivatives.

| Reagents | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| I₂, NaHCO₃, KI | Water | Stirring, 3h | Traditional aqueous method | mdma.ch |

| Oxone®, KI | Water | Reflux | Green oxidant system | tandfonline.comresearchgate.net |

| NaOCl, KI | Ethanol | 0°C to RT | In-situ iodine generation | pierpalab.com |

| I₂, H₂O₂ | Water | Sonication, 0.5h | Ultrasound-promoted, rapid | chemicalbook.com |

Atom Economy and Waste Minimization

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and waste minimization are paramount. These concepts are central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and reduce the generation of hazardous or non-useful byproducts. The synthesis of this compound can be approached through different synthetic routes, each with its own implications for atom economy and waste generation. An analysis of two plausible synthetic pathways, the acetylation of 5-iodovanillin and the iodination of vanillin acetate, highlights these considerations.

Theoretical Synthetic Pathways

Two primary retrosynthetic disconnections for this compound suggest two feasible forward synthetic routes:

Route A: Acetylation of 5-Iodovanillin. This pathway involves the initial iodination of vanillin to form 5-iodovanillin, followed by the acetylation of the phenolic hydroxyl group.

Route B: Iodination of 4-Formyl-2-methoxyphenyl acetate (Vanillin Acetate). This approach reverses the order, starting with the acetylation of vanillin to produce vanillin acetate, which is then subjected to iodination.

Analysis of Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An ideal reaction would have an atom economy of 100%, where all reactant atoms are incorporated into the final product.

Route A: Acetylation of 5-Iodovanillin

The final step in this route is the acetylation of 5-iodovanillin. A common method for this transformation is the reaction with acetic anhydride, often in the presence of a base catalyst like pyridine or sodium acetate.

The balanced chemical equation for the acetylation of 5-iodovanillin with acetic anhydride is:

C₈H₇IO₃ (5-Iodovanillin) + (CH₃CO)₂O (Acetic Anhydride) → C₁₀H₉IO₄ (this compound) + CH₃COOH (Acetic Acid)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Iodovanillin | C₈H₇IO₃ | 278.04 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| This compound | C₁₀H₉IO₄ | 320.08 |

| Acetic Acid | CH₃COOH | 60.05 |

The atom economy for this reaction is calculated as:

Atom Economy = [320.08 / (278.04 + 102.09)] x 100% = 84.2%

Route B: Iodination of 4-Formyl-2-methoxyphenyl acetate (Vanillin Acetate)

The final step here is the iodination of vanillin acetate. A common laboratory method for the iodination of activated aromatic rings involves the use of iodine in the presence of an oxidizing agent, such as sodium hypochlorite or nitric acid, or using iodine monochloride (ICl). A method for the iodination of vanillin uses iodine and sodium bicarbonate. mdma.ch

Assuming a similar reaction for vanillin acetate with iodine and a suitable base/oxidant system that results in the formation of a salt and water as byproducts. For instance, using iodine and sodium bicarbonate:

C₁₀H₁₀O₄ (Vanillin Acetate) + I₂ + 2NaHCO₃ → C₁₀H₉IO₄ (this compound) + NaI + 2H₂O + 2CO₂

A simpler electrophilic substitution reaction can be represented with iodine, where a base is used to neutralize the HI produced. For the purpose of a clear atom economy calculation, let's consider the reaction with I₂ where one equivalent of HI is formed as a byproduct, which is then neutralized. A more direct iodinating agent like iodine monochloride (ICl) can also be considered.

Using ICl, the reaction would be:

C₁₀H₁₀O₄ (Vanillin Acetate) + ICl → C₁₀H₉IO₄ (this compound) + HCl

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Vanillin Acetate | C₁₀H₁₀O₄ | 194.18 |

| Iodine Monochloride | ICl | 162.35 |

| This compound | C₁₀H₉IO₄ | 320.08 |

| Hydrogen Chloride | HCl | 36.46 |

The atom economy for this reaction is:

Atom Economy = [320.08 / (194.18 + 162.35)] x 100% = 89.7%

Comparing the two final steps, the iodination of vanillin acetate with ICl shows a theoretically higher atom economy than the acetylation of 5-iodovanillin with acetic anhydride.

Waste Minimization Strategies

Beyond theoretical atom economy, practical waste minimization involves considering solvents, catalysts, workup procedures, and the nature of byproducts.

For Route A (Acetylation):

Byproducts: The primary byproduct is acetic acid. While it is a relatively benign and low molecular weight compound, it still constitutes waste if not recovered or repurposed.

Catalysts: If a base catalyst like pyridine is used, it needs to be effectively recovered and recycled to minimize waste. The use of solid acid or base catalysts could simplify separation and recycling.

Solvents: The choice of solvent is crucial. Greener solvents like ethyl acetate or solvent-free conditions, if feasible, would significantly reduce waste. A sonochemistry method for the acetylation of vanillin using sodium acetate as a catalyst has been reported to be efficient and environmentally friendly, reducing the formation of waste. researchgate.net

Workup: Aqueous workups generate significant volumes of wastewater. Minimizing or eliminating aqueous washes by using alternative purification methods like crystallization can reduce this waste stream.

For Route B (Iodination):

Byproducts: The use of ICl generates hydrogen chloride, a corrosive acid that requires neutralization, leading to the formation of salts (e.g., NaCl if neutralized with NaOH). These salts contribute to the E-factor (Environmental Factor) of the process.

Reagents: Iodine monochloride is a hazardous reagent. Alternative, greener iodinating agents are an active area of research. For instance, using a catalytic amount of a reusable oxidant with a halide salt (e.g., KI) would be a more sustainable approach. A procedure for the iodination of vanillin uses potassium iodide and sodium hypochlorite, which generates iodine in-situ. pierpalab.com This avoids the direct handling of I₂.

Solvents: Similar to Route A, the use of green solvents or solvent-free conditions is preferable. The reaction for iodinating vanillin has been performed in ethanol/water, which are relatively green solvents. pierpalab.com

Metal Waste: Some iodination methods may use heavy metal catalysts, which are highly undesirable from an environmental perspective. Catalyst-free methods or the use of recyclable, non-toxic catalysts are preferred.

The following table summarizes the atom economy and waste considerations for the two proposed synthetic routes.

| Parameter | Route A: Acetylation of 5-Iodovanillin | Route B: Iodination of Vanillin Acetate |

| Final Step Reaction | Acetylation with Acetic Anhydride | Iodination with Iodine Monochloride |

| Theoretical Atom Economy | 84.2% | 89.7% |

| Primary Byproduct | Acetic Acid (CH₃COOH) | Hydrogen Chloride (HCl) |

| Potential Waste Streams | - Excess acetic anhydride and its hydrolysis product (acetic acid)- Base catalyst (e.g., pyridine) if not recycled- Organic solvents from reaction and workup- Aqueous waste from workup | - Neutralized acid (salts)- Unreacted iodinating agent and its decomposition products- Organic solvents- Aqueous waste from workup |

| Waste Minimization Opportunities | - Use of a catalytic amount of a recyclable catalyst- Solvent-free or green solvent conditions- Recovery and reuse of acetic acid byproduct- Application of sonochemistry for enhanced efficiency | - Use of catalytic iodination systems- In-situ generation of the iodinating species- Use of greener solvents- Non-aqueous workup procedures |

Reactivity and Chemical Transformations of 4 Formyl 2 Iodo 6 Methoxyphenyl Acetate

Reactions Involving the Formyl Group

The formyl group, an aldehyde, is a classic electrophilic site susceptible to a range of nucleophilic attacks and redox reactions.

The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds. A wide array of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide, can attack the carbonyl carbon, leading to the formation of secondary alcohols or cyanohydrins, respectively. The reactivity of the aldehyde is influenced by the electronic effects of the substituents on the aromatic ring.

The aldehyde functionality of 4-Formyl-2-iodo-6-methoxyphenyl acetate (B1210297) can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. The oxidation of the analogous compound, 2-bromo-4-formyl-6-methoxyphenyl acetate, is achieved using standard oxidizing agents, suggesting similar reactivity for the iodo-derivative. Strong oxidizing agents are typically employed for this purpose.

Table 1: Typical Reagents for Oxidation of Aldehydes

| Reagent | Common Conditions | Product |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Aqueous or alkaline medium | Carboxylic acid |

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically accomplished using hydride-based reducing agents. For the related bromo-analogue, this reduction is well-established, indicating the feasibility for the iodo compound. The choice of reducing agent allows for chemoselectivity, leaving other functional groups like the ester and aryl iodide intact.

Table 2: Common Reagents for Reduction of Aldehydes

| Reagent | Typical Solvent | Product |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol | Primary alcohol |

The formyl group readily participates in condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. These imines are valuable intermediates themselves, for instance, in the synthesis of heterocyclic compounds like β-lactams through cycloaddition reactions. researchgate.net

Transformations at the Iodo Substituent

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions among the common aryl halides, presenting a powerful tool for constructing complex molecular architectures. rsc.orglibretexts.org The general order of reactivity for aryl halides in these reactions is I > Br > Cl. wikipedia.orgresearchgate.net This high reactivity allows for transformations under milder conditions than those required for other halides. sigmaaldrich.com

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. acs.org 4-Formyl-2-iodo-6-methoxyphenyl acetate is an excellent substrate for these transformations due to the reactive C-I bond.

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org For aryl iodides, Heck reactions can often be performed under relatively mild conditions. sigmaaldrich.com

Suzuki Reaction: The Suzuki reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester. This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. sigmaaldrich.comorganic-chemistry.org

Sonogashira Reaction: This reaction creates a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The high reactivity of the aryl iodide is particularly advantageous, allowing for selective coupling even in the presence of less reactive halide substituents. libretexts.orgresearchgate.net The isolation of stable oxidative addition products of the type ArPdI(L)₂ from reactions involving aryl iodides provides insight into the catalytic cycle. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Feature |

|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)₂, Pd(PPh₃)₄ | Forms a new aryl-alkene bond. |

| Suzuki Reaction | Boronic acid / ester | Pd(PPh₃)₄, PdCl₂(dppf) | Tolerates a wide variety of functional groups. |

| Sonogashira Reaction | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Forms aryl-alkynes; highly efficient for aryl iodides. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl halides are generally challenging. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the formyl group (-CHO) is a moderately electron-withdrawing group, and the acetate (-OAc) and methoxy (B1213986) (-OCH₃) groups are electron-donating. The formyl group is para to the methoxy group and meta to the iodine. The lack of a strong electron-withdrawing group ortho or para to the iodine atom suggests that direct nucleophilic aromatic substitution of the iodide is unlikely to occur under standard SNAr conditions. More forceful conditions, such as high temperatures or the use of highly reactive nucleophiles, might lead to decomposition or reaction at other sites.

Metal-Halogen Exchange for Organometallic Intermediate Generation

Metal-halogen exchange is a powerful method for the generation of organometallic reagents, which can then be reacted with a variety of electrophiles. The aryl-iodine bond in this compound is susceptible to this transformation.

Lithium-Halogen Exchange: Treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures can facilitate the exchange of the iodine atom for a lithium atom. This would generate a highly reactive aryllithium species. However, the presence of the electrophilic formyl group on the same molecule presents a significant challenge, as the newly formed organolithium could intramolecularly add to the aldehyde. To circumvent this, protection of the aldehyde group (e.g., as an acetal) would likely be necessary before performing the metal-halogen exchange.

Magnesium-Halogen Exchange: Grignard reagents can also be prepared from aryl iodides. The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent. Similar to the aryllithium species, the Grignard reagent would be reactive towards the formyl group, necessitating its prior protection.

| Reaction | Reagents and Conditions | Expected Intermediate | Key Considerations |

| Lithium-Halogen Exchange | 2 eq. t-BuLi or n-BuLi, THF, -78 °C | 4-Formyl-2-lithio-6-methoxyphenyl acetate | Aldehyde protection required to prevent intramolecular reaction. |

| Magnesium-Halogen Exchange | Mg(0), THF, reflux | 4-Formyl-2-(magnesiobromo)-6-methoxyphenyl acetate | Aldehyde protection is crucial. |

Reactivity of the Acetate Ester

The acetate ester group can undergo several transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

Hydrolysis: The acetate group can be hydrolyzed to a hydroxyl group under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid (e.g., H₂SO₄ or HCl). libretexts.org

Base-catalyzed hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding carboxylate salt, which upon acidic workup gives the phenol (B47542). libretexts.orgyoutube.com The rate of hydrolysis is influenced by electronic effects; electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon and enhance the rate of hydrolysis. numberanalytics.com

Transesterification: The acetate ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the liberated acetic acid or acetate.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, cat. H₂SO₄, heat | 4-Formyl-2-iodo-6-methoxyphenol |

| Base-Catalyzed Hydrolysis | 1. NaOH(aq), heat; 2. H₃O⁺ | 4-Formyl-2-iodo-6-methoxyphenol |

| Transesterification | R'OH, cat. H⁺ or R'O⁻ | 4-Formyl-2-iodo-6-methoxyphenyl R'-ester |

Selective O-Deacylation Strategies

In a molecule with multiple sensitive functional groups, selective deprotection of the acetate group is often desired. Mild, chemoselective methods are necessary to avoid unwanted side reactions with the formyl and iodo functionalities.

Several methods for selective deacetylation have been developed, although their direct application to this specific substrate is not widely reported. These methods often employ mild reagents and conditions to achieve high chemoselectivity. researchgate.netnih.gov For instance, enzymatic hydrolysis offers a very mild and selective approach. nih.gov Certain metal-based catalysts have also been shown to effect deacetylation under neutral conditions. researchgate.net Another approach involves using a catalytic amount of acetyl chloride in methanol, which generates HCl in situ to catalyze the methanolysis of the acetate. researchgate.net

| Method | Reagents and Conditions | Advantage |

| Enzymatic Hydrolysis | Lipase, buffer | High selectivity under mild conditions. nih.gov |

| Catalytic Methanolysis | cat. AcCl, MeOH | Mild and chemoselective. researchgate.net |

| Metal-Catalyzed Deacetylation | e.g., Copper nanoparticles | Neutral conditions, tolerates various functional groups. researchgate.net |

Aromatic Ring Reactivity and Directed Functionalization

The substituents on the benzene (B151609) ring direct the position of any further electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution is determined by the directing effects of the existing substituents. The methoxy (-OCH₃) and acetate (-OAc) groups are ortho, para-directors, while the formyl (-CHO) and iodo (-I) groups are deactivating meta-directors.

The positions on the ring are:

Position 1: -OAc

Position 2: -I

Position 3: -OCH₃

Position 4: -CHO

Position 5: -H

Position 6: -H

The directing effects of the substituents are as follows:

-OAc: ortho, para-directing (to positions 2 and 6) and activating.

-I: ortho, para-directing (to positions 3 and 5) and deactivating.

-OCH₃: ortho, para-directing (to positions 2 and 4) and strongly activating.

-CHO: meta-directing (to positions 3 and 5) and deactivating.

The position most activated towards electrophilic attack is position 5. This is because it is ortho to the strongly activating methoxy group and para to the deactivating but ortho, para-directing iodo group. The formyl group deactivates this position to a lesser extent as it is in a meta relationship. Position 6 is ortho to the acetate group, but also ortho to the deactivating iodo group, making it less favorable for substitution. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are predicted to occur predominantly at position 5.

| Electrophile (E⁺) | Predicted Major Product | Rationale |

| Br₂ / FeBr₃ | 5-Bromo-4-formyl-2-iodo-6-methoxyphenyl acetate | The strongly activating -OCH₃ group directs ortho to itself (to position 5). |

| HNO₃ / H₂SO₄ | 4-Formyl-2-iodo-6-methoxy-5-nitrophenyl acetate | The strongly activating -OCH₃ group directs ortho to itself (to position 5). |

Mechanistic Investigations of this compound Transformations

The primary transformation of this compound reported in the literature involves its conversion to an organozinc reagent via an iodine-zinc exchange reaction. This intermediate subsequently participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. Mechanistic investigations, therefore, focus on these two sequential processes.

Iodine-Zinc Exchange: The exchange reaction of aryl iodides with organozinc reagents like diisopropylzinc (B128070) (iPr₂Zn) can be catalyzed by lithium acetylacetonate (B107027) (Li(acac)). researchgate.net The reaction involves the replacement of the iodine atom with a zinc species, forming a diarylzinc reagent. researchgate.net The rate of this exchange is influenced by several factors:

Nature of the Aryl Iodide: Electron-withdrawing groups on the aromatic ring generally accelerate the exchange reaction. In the case of this compound, the formyl (aldehyde) group is strongly electron-withdrawing, which would be expected to facilitate the iodine-zinc exchange.

Catalyst: The presence of catalysts like Li(acac) is crucial for the reaction to proceed efficiently, particularly for highly functionalized aryl iodides. researchgate.net

Solvent: The choice of solvent can influence reaction rates, with polar aprotic solvents often being employed.

While specific rate constants for this compound are not available, a general representation of the factors influencing the reaction is presented in the table below.

| Factor | Influence on I/Zn Exchange Rate | Rationale |

| Electron-withdrawing substituents (e.g., -CHO) | Increase | Stabilize the transient negative charge on the aromatic ring. |

| Electron-donating substituents (e.g., -OCH₃) | Decrease | Destabilize the transient negative charge on the aromatic ring. |

| Catalyst (e.g., Li(acac)) | Increase | Facilitates the exchange process through a catalytic cycle. researchgate.net |

| Temperature | Increase | Provides the necessary activation energy for the reaction. |

The elucidation of reaction intermediates in the transformations of this compound is key to understanding the reaction mechanism.

Iodine-Zinc Exchange Intermediates: The iodine-zinc exchange reaction is thought to proceed through a radical mechanism, especially when initiators are used. uni-muenchen.de The process can be initiated by small amounts of an oxidant or by light. The key intermediate formed from this compound is the corresponding arylzinc species. This organozinc reagent is highly functionalized, retaining the aldehyde, methoxy, and acetate groups present in the starting material. The formation of such polyfunctional organozinc reagents highlights the mildness and functional group tolerance of the iodine-zinc exchange reaction. researchgate.net

Negishi Coupling Intermediates: The arylzinc reagent derived from this compound then enters the Negishi catalytic cycle. The key intermediates in this cycle are palladium complexes in different oxidation states.

The generally accepted catalytic cycle for a Negishi coupling is as follows:

Oxidative Addition: A Pd(0) complex reacts with an organic halide (R¹-X) to form a Pd(II) intermediate, [R¹-Pd(II)-X].

Transmetalation: The organozinc reagent (Ar-Zn-X, where Ar is the 4-formyl-2-methoxy-6-acetoxyphenyl group) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex, [R¹-Pd(II)-Ar]. An important aspect is that the zinc salt generated (ZnX₂) can influence the reaction.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-Ar) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The structure of the intermediates in the context of this compound is depicted in the following table.

| Step | Intermediate Structure | Description |

| Starting Material | This compound | The initial aryl iodide. |

| I/Zn Exchange Product | (4-Formyl-2-methoxy-6-acetoxyphenyl)zinc iodide | The key organozinc intermediate formed in situ. |

| Oxidative Addition Adduct | [R¹-Pd(II)-X] | A generic Pd(II) intermediate formed from the coupling partner. |

| Transmetalation Product | [(4-Formyl-2-methoxy-6-acetoxyphenyl)-Pd(II)-R¹] | The Pd(II) complex containing both organic fragments. |

| Final Product | 2-R¹-4-formyl-6-methoxyphenyl acetate | The cross-coupled product. |

Advanced Spectroscopic and Chromatographic Methodologies in Research on 4 Formyl 2 Iodo 6 Methoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the complete assignment of the molecular skeleton of 4-Formyl-2-iodo-6-methoxyphenyl acetate (B1210297).

The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons, though on a highly substituted ring, would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The aldehyde proton (-CHO) would be the most downfield, likely appearing as a singlet above δ 9.5 ppm due to the strong deshielding effect of the carbonyl group. The methoxy (B1213986) group (-OCH₃) protons would resonate as a sharp singlet in the upfield region, around δ 3.8-4.0 ppm. The acetyl group (-COCH₃) protons would also appear as a singlet, but further upfield than the methoxy protons, typically around δ 2.3 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the aldehyde and acetate groups would be the most downfield signals, expected in the range of δ 190-200 ppm and δ 168-172 ppm, respectively. The aromatic carbons would generate a series of signals between δ 110 and 160 ppm. The carbon atom bearing the iodine (C-I) would be shifted upfield due to the heavy atom effect. The methoxy and acetyl methyl carbons would appear at the most upfield region of the spectrum, typically around δ 55-60 ppm and δ 20-25 ppm, respectively.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 4-Formyl-2-iodo-6-methoxyphenyl acetate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Doublet, Doublet |

| Aldehyde-H | > 9.5 | Singlet |

| Methoxy-H | 3.8 - 4.0 | Singlet |

| Acetyl-H | ~ 2.3 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 200 |

| Acetate C=O | 168 - 172 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-H | 110 - 135 |

| Aromatic C (quaternary) | 130 - 150 |

| Methoxy C | 55 - 60 |

| Acetyl C | 20 - 25 |

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the connectivity between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic C-H groups, the methoxy group, and the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. NOESY would be instrumental in confirming the substitution pattern on the aromatic ring by showing through-space interactions between, for example, the methoxy protons and a nearby aromatic proton.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. The exact mass of this compound is 320.082 g/mol , with a monoisotopic mass of 319.95456 Da guidechem.com. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition of C₁₀H₉IO₄.

Interactive Data Table: Molecular Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉IO₄ |

| Molecular Weight | 320.082 g/mol guidechem.com |

| Exact Mass | 319.95456 Da guidechem.com |

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, usually by selecting an ion of a particular mass-to-charge ratio and then inducing its fragmentation to observe the masses of the resulting fragment ions. This technique provides valuable structural information.

A plausible fragmentation pathway for this compound under electron ionization (EI) or electrospray ionization (ESI) conditions would likely involve the following key steps:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester bond, leading to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃), resulting in a prominent fragment ion.

Loss of the formyl group: The aldehyde group can be lost as a formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the methoxy group: The methoxy group can be lost as a methyl radical (•CH₃).

Loss of iodine: The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (•I) or an iodine atom.

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands:

Carbonyl stretching (C=O): Two distinct strong absorption bands would be expected for the two carbonyl groups. The aldehyde carbonyl stretch typically appears around 1700-1725 cm⁻¹, while the ester carbonyl stretch is usually found at a higher frequency, around 1735-1750 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would appear in the region of 1450-1600 cm⁻¹.

C-O stretching: The stretching vibrations of the C-O bonds in the ester and ether linkages would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-H stretching: The stretching vibrations of the aromatic and aliphatic C-H bonds would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The aldehyde C-H stretch would present two weak bands around 2720 and 2820 cm⁻¹.

Analysis of the IR spectrum of a related compound, 4-formyl-2,6-dimethoxyphenyl 2-(4-methoxyphenyl)acetate, shows a strong carbonyl absorption, which is consistent with the expected functional groups imperial.ac.uk. This supports the predicted vibrational modes for this compound.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1700 - 1725 | Strong |

| Ester C=O Stretch | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1000 - 1300 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |

| Aldehyde C-H Stretch | 2720 & 2820 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related substituted benzaldehydes reveals common packing motifs and intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking. Such a study would definitively establish the conformation of the methoxy and acetate groups relative to the benzene (B151609) ring and the iodo and formyl substituents.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

Column chromatography is a fundamental technique for the purification of organic compounds. For the isolation of this compound, a stationary phase such as silica gel would be employed, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The polarity of the eluent would be optimized to achieve effective separation of the desired product from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

Table 3: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol) |

| Detection | UV-Vis at a wavelength corresponding to the compound's absorbance maximum (e.g., ~254 nm) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | ~10 µL |

This technique would allow for the determination of the purity of a sample by separating the target compound from any impurities, with the area of the peak corresponding to this compound being proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself may have limited volatility, GC-MS analysis could be employed for the analysis of more volatile derivatives or for the detection of volatile impurities. The use of GC analysis has been noted in synthetic procedures involving this compound. uni-muenchen.de

In a typical GC-MS analysis, the compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components would then be ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that can be used for identification. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, as well as fragment ions that provide structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 320 | Molecular Ion [M]⁺ |

| 278 | [M - CH₂CO]⁺ |

Computational and Theoretical Chemistry Studies on 4 Formyl 2 Iodo 6 Methoxyphenyl Acetate

Electronic Structure and Molecular Geometry Investigations

The electronic structure and molecular geometry of aromatic compounds are fundamental to understanding their chemical behavior. Theoretical chemistry provides powerful tools to investigate these properties at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and ground state properties of molecules. For molecules similar to 4-Formyl-2-iodo-6-methoxyphenyl acetate (B1210297), such as vanillin (B372448) and its derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to provide reliable results for geometry optimization and vibrational frequency calculations. nih.govresearchgate.net This level of theory effectively balances computational cost with accuracy for organic molecules. ccu.edu.tw

For the analogous compound 5-iodovanillin (B1580916), DFT calculations would be employed to determine key geometric parameters. The optimized structure would reveal the planarity of the benzene (B151609) ring and the orientation of the formyl, iodo, methoxy (B1213986), and hydroxyl (in place of the acetate) groups. The calculated bond lengths and angles provide a quantitative description of the molecular framework.

Table 1: Predicted Optimized Geometric Parameters for a 5-Iodovanillin Analogue This data is illustrative and based on typical values from DFT calculations on similar substituted benzaldehydes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-I | ~2.10 |

| C=O (formyl) | ~1.22 | |

| C-O (methoxy) | ~1.36 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-H (formyl) | ~1.11 | |

| O-H (hydroxyl) | ~0.97 | |

| Bond Angle (°) | C-C-I | ~120 |

| C-C=O | ~124 | |

| C-O-C (methoxy) | ~117 | |

| C-C-O (hydroxyl) | ~119 |

Conformer Analysis and Energy Minimization

Molecules with rotatable bonds, such as the methoxy and formyl groups in 4-Formyl-2-iodo-6-methoxyphenyl acetate, can exist in different conformations. A potential energy surface scan is typically performed to identify the most stable conformer. For instance, in a study on p-iodoanisole, DFT calculations were used to explore the rotation around the C-O bond of the methoxy group to find the global minimum energy structure. nih.gov A similar approach for the title compound would involve rotating the methoxy and acetate groups to identify the most stable spatial arrangement. The conformer with the lowest calculated energy is considered the most populated at equilibrium. For vanillin and isovanillin, computational studies have identified the most stable conformers from several possibilities. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a molecule like this compound, the MEP map would likely show the most negative potential (typically colored red) around the oxygen atoms of the formyl and acetate groups, making them susceptible to electrophilic attack. The hydrogen atoms, particularly the one on the formyl group, would exhibit positive potential (typically colored blue), indicating their electrophilic character. nih.gov The aromatic ring would show a nuanced potential distribution influenced by the various substituents. Such analyses have been performed on related molecules like p-iodoanisole to identify nucleophilic and electrophilic sites. nih.gov

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can also predict the reactivity of a molecule and the most likely pathways for its reactions.

Transition State Locating and Reaction Barrier Calculations

To understand the mechanism of a chemical reaction, computational chemists locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy implies a faster reaction.

For a reaction involving this compound, such as an electrophilic aromatic substitution, DFT calculations could be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy. This would reveal which position on the aromatic ring is most susceptible to substitution.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

For a related compound, 5-iodovanillin, FMO analysis would likely show that the HOMO is distributed over the phenyl ring and the oxygen atoms, while the LUMO is primarily located on the formyl group and the aromatic ring. This distribution helps in predicting how the molecule will interact with other reagents. The HOMO-LUMO energy gap provides a quantitative measure of its reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a 5-Iodovanillin Analogue This data is illustrative and based on typical values from DFT calculations on similar substituted benzaldehydes.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Solvent Effects in silico Modeling

No research data is available on the in silico modeling of solvent effects on this compound. Such studies, if conducted, would typically involve using computational methods like the Polarizable Continuum Model (PCM) or explicit solvent models to understand how different solvents influence the molecule's conformation, electronic structure, and reactivity.

Spectroscopic Property Prediction

There are no published studies on the theoretical prediction of the spectroscopic properties of this compound.

Theoretical NMR Chemical Shift Calculations

No data from theoretical Nuclear Magnetic Resonance (NMR) chemical shift calculations for this compound has been found. These calculations, often performed using Density Functional Theory (DFT), would predict the ¹H and ¹³C NMR chemical shifts, providing valuable insights for structural elucidation and comparison with experimental data.

Vibrational Frequency Calculations for IR and Raman Spectra

There is no available information regarding the theoretical vibrational frequency calculations for the Infrared (IR) and Raman spectra of this compound. Such calculations would help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the stretching and bending of bonds.

Applications of 4 Formyl 2 Iodo 6 Methoxyphenyl Acetate in Advanced Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

4-Formyl-2-iodo-6-methoxyphenyl acetate (B1210297), a polysubstituted aromatic compound derived from vanillin (B372448), has emerged as a valuable and versatile building block in the field of complex organic synthesis. Its unique arrangement of functional groups—an aldehyde, an iodo group, a methoxy (B1213986) group, and an acetate ester—provides multiple reaction sites, allowing for a diverse range of chemical transformations. This multifunctionality makes it an ideal starting material or key intermediate for the construction of intricate molecular architectures, including natural product analogues and various heterocyclic systems. The strategic placement of the reactive iodo and formyl groups enables chemists to employ a variety of modern synthetic methodologies to elaborate the core structure into more complex and functionally rich molecules.

Synthesis of Natural Product Analogues (Methodology Focus)

The structure of 4-Formyl-2-iodo-6-methoxyphenyl acetate lends itself to the synthesis of analogues of bioactive natural products, particularly those containing substituted aromatic cores. The iodo-substituent is particularly significant as it serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the introduction of a wide array of substituents at the 2-position of the phenyl ring.

For instance, the Suzuki-Miyaura coupling of iodinated vanillin derivatives, a class of compounds to which this compound belongs, has been successfully employed to create biaryl structures. These structures are common motifs in many biologically active natural products. The reaction of the iodo-compound with various boronic acids in the presence of a palladium catalyst and a base allows for the construction of a carbon-carbon bond, leading to the formation of biphenyl derivatives. The aldehyde and acetate functionalities can then be further manipulated to complete the synthesis of the target natural product analogue.

Similarly, the Sonogashira coupling reaction between an aryl iodide and a terminal alkyne provides a powerful method for the synthesis of aryl alkynes. This methodology can be applied to this compound to introduce alkynyl moieties, which are precursors to a variety of functional groups and can participate in further cyclization reactions to build complex molecular scaffolds found in natural products. The resulting aryl alkynes can be subsequently transformed into other functional groups or used in cyclization reactions to construct more complex carbocyclic or heterocyclic ring systems.

Construction of Heterocyclic Ring Systems

The presence of multiple reactive sites on this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic ring systems. The interplay between the formyl (aldehyde) group, the iodo group, and the adjacent methoxy group can be exploited to construct fused or appended heterocyclic rings through various cyclization strategies.

Palladium-catalyzed reactions are particularly useful in this context. For example, an intramolecular Heck reaction of a derivative of this compound, where an olefinic group has been introduced elsewhere in the molecule, can lead to the formation of new carbocyclic or heterocyclic rings. More commonly, intermolecular palladium-catalyzed reactions are employed to first introduce a new substituent, which then participates in a subsequent cyclization step.

A powerful strategy involves a sequence of a palladium-catalyzed cross-coupling reaction followed by an iodocyclization. For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group can be followed by an electrophilic iodocyclization to generate iodine-containing heterocycles. These products can then undergo further palladium-catalyzed reactions, allowing for the rapid assembly of complex polyheterocyclic systems. nih.gov

Furthermore, the aldehyde group can participate in condensation reactions with various nucleophiles to form imines, enamines, or other intermediates that can subsequently undergo intramolecular cyclization. For example, condensation with an amine followed by an intramolecular cyclization can lead to the formation of nitrogen-containing heterocycles. The combination of the reactivity of the aldehyde and the iodo group allows for tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity and the efficient construction of diverse heterocyclic scaffolds.

Precursor for Polycyclic Aromatic Hydrocarbons and Conjugated Systems

The strategic placement of the iodo and formyl groups on the aromatic ring of this compound provides a platform for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other conjugated systems. The iodo group is a key functional handle for palladium-catalyzed cross-coupling reactions, which are instrumental in extending the aromatic system.

For example, a Suzuki or Stille coupling reaction can be used to couple two molecules of a derivative of this compound or to react it with another aryl halide or triflate, leading to the formation of a biaryl system. Subsequent intramolecular cyclization reactions, often promoted by acid or other catalysts, can then be employed to form a new aromatic ring, thus constructing a PAH. The formyl group can be utilized in these cyclization reactions, for instance, through a Friedel-Crafts-type reaction or other electrophilic aromatic substitution pathways after conversion to a suitable reactive intermediate.

Alternatively, the formyl group can be transformed into an alkyne or a vinyl group, which can then participate in pericyclic reactions, such as Diels-Alder reactions or electrocyclizations, to build the polycyclic framework. The Sonogashira coupling, for instance, can be used to introduce an alkyne at the 2-position, which can then undergo a variety of cyclization reactions to form fused aromatic rings. These strategies allow for the controlled and stepwise construction of complex PAHs with defined substitution patterns, which is of interest for materials science and supramolecular chemistry.

Role in Materials Science and Specialty Chemical Development

Beyond its utility in the synthesis of discrete molecules, this compound and its derivatives hold potential as key components in the development of advanced materials and specialty chemicals. The combination of a polymerizable or cross-linkable functional group (derivable from the aldehyde) and the potential for electronic modification through reactions at the iodo-position makes this compound an interesting candidate for the synthesis of functional polymers and materials with specific optoelectronic properties.

Monomer or Intermediate for Functional Polymers

The aldehyde functionality of this compound can be readily converted into a variety of polymerizable groups. For example, it can undergo Wittig-type reactions to introduce vinyl or styrenic moieties, which can then be polymerized via free-radical, cationic, or anionic polymerization methods. The resulting polymers would feature a pendant aromatic ring with iodo and methoxy substituents, which can be further modified post-polymerization.

The iodo group on the polymer backbone is a particularly attractive feature, as it allows for the application of palladium-catalyzed cross-coupling reactions to modify the properties of the polymer. For instance, Suzuki or Sonogashira couplings can be performed on the polymer to introduce various aromatic or acetylenic side chains. This post-polymerization modification strategy allows for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and optoelectronic characteristics.

This approach enables the synthesis of a wide range of functional polymers with tailored properties from a single parent polymer. For example, the introduction of conjugated side chains could lead to the development of new conductive or light-emitting polymers. The ability to precisely control the chemical structure and functionality of the polymer at the molecular level is crucial for the development of high-performance materials for a variety of applications.

Precursor for Optoelectronic Materials (e.g., Dye Molecules)

The substituted aromatic core of this compound serves as a potential scaffold for the synthesis of organic dyes and other optoelectronic materials. The electronic properties of the aromatic ring can be systematically tuned by exploiting the reactivity of the iodo and formyl groups.

The iodo group, through palladium-catalyzed cross-coupling reactions, allows for the extension of the conjugated π-system of the molecule. By introducing electron-donating or electron-withdrawing groups via Suzuki, Sonogashira, or Heck couplings, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated. This control over the electronic structure is fundamental to designing molecules with specific absorption and emission properties, which is a key requirement for organic dyes and chromophores.

Components in Supramolecular Chemistry

The strategic arrangement of functional groups in this compound makes it a compelling building block for supramolecular chemistry. The formyl group is readily converted into an imine through condensation with a primary amine, forming a Schiff base. These Schiff bases, particularly those derived from salicylaldehyde analogues, are well-regarded for their ability to form stable complexes with a variety of metal ions and to participate in the construction of intricate self-assembled structures.

The substituents on the phenyl ring play a crucial role in directing the non-covalent interactions that govern supramolecular assembly. The methoxy group, being an electron-donating group, can influence the electronic properties of the resulting Schiff base ligand and participate in hydrogen bonding. The iodo group, a halogen atom, can engage in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering to control the packing of molecules in the solid state. The interplay of these interactions, along with potential π-π stacking of the aromatic rings, can lead to the formation of well-defined supramolecular architectures such as helicates, grids, and cages.

For instance, Schiff base ligands derived from substituted salicylaldehydes have been shown to self-assemble with metal ions to form complex structures. The specific nature of the substituents dictates the final topology of the assembly. While no specific supramolecular structures of this compound derivatives are reported, the principles established with analogous systems suggest its significant potential in this field.

Contribution to Catalyst and Ligand Design

The unique electronic and steric properties of this compound make it a valuable precursor for the design of specialized ligands and catalysts.

Precursor for Chiral Ligands in Asymmetric Catalysis

In the realm of asymmetric catalysis, the development of chiral ligands that can induce high enantioselectivity in chemical reactions is paramount. This compound can be readily transformed into chiral Schiff base ligands by reaction with a chiral amine. These ligands, often of the salen or salphen type, can then be complexed with various transition metals to generate catalysts for a wide range of asymmetric transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

The substituents on the salicylaldehyde backbone have a profound impact on the efficacy of the resulting catalyst. The electronic nature of the substituents can modulate the Lewis acidity of the metal center, thereby influencing its catalytic activity. The methoxy group, being electron-donating, would increase the electron density on the metal center, which can be beneficial in certain catalytic cycles. Conversely, the iodo group is electron-withdrawing, which would increase the Lewis acidity of the metal center. This ability to tune the electronic properties is a key advantage in catalyst design.

Steric effects also play a critical role. The bulky iodo group in the ortho position can create a specific chiral pocket around the metal center, which can enhance enantioselectivity by favoring the approach of the substrate from a particular direction. The strategic placement of both electron-donating and electron-withdrawing groups, along with a sterically demanding substituent, provides a powerful tool for fine-tuning the performance of asymmetric catalysts.

Below is a table summarizing the potential effects of the substituents of this compound on the properties of a derived chiral catalyst.

| Substituent | Position | Electronic Effect | Potential Influence on Catalysis |

| Methoxy | ortho | Electron-donating | Modulates metal center's redox potential; may enhance catalytic activity. |

| Iodo | ortho | Electron-withdrawing | Increases Lewis acidity of the metal center; provides steric bulk to enhance enantioselectivity. |

| Acetate | para | Electron-donating (after hydrolysis to hydroxyl) | Can be used as an anchoring point for immobilization or further functionalization. |

Immobilization onto Solid Supports for Heterogeneous Catalysis

Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Immobilizing these catalysts onto solid supports creates heterogeneous catalysts that are easily recoverable and reusable, offering significant economic and environmental advantages.

Ligands derived from this compound are well-suited for immobilization. The acetate group can be readily hydrolyzed to a phenolic hydroxyl group, which can then be used as a handle for covalent attachment to a solid support. Common supports include inorganic materials like silica and organic polymers such as polystyrene.

For immobilization on silica, the surface of the silica can be functionalized with a linker molecule, such as an aminopropyl group, which can then react with the formyl group of the salicylaldehyde derivative or an activated form of the phenolic hydroxyl group.

Alternatively, the ligand can be anchored to a polymer support. For example, a polymer with reactive chloride groups can be used to displace the acetate group (after conversion to a better leaving group) or react with the phenolic hydroxyl group.

The table below outlines potential strategies for the immobilization of catalysts derived from this compound.

| Solid Support | Functionalization of Support | Attachment Strategy |

| Silica (SiO₂) | Aminopropyl groups | Formation of an imine bond with the formyl group of the ligand. |

| Silica (SiO₂) | Epoxide or isocyanate groups | Reaction with the hydrolyzed phenolic hydroxyl group of the ligand. |

| Polystyrene | Chloromethyl groups | Nucleophilic substitution by the phenolic oxygen of the ligand. |

| Polystyrene | Amino groups | Formation of a Schiff base with the formyl group of the ligand. |

The resulting heterogeneous catalysts would retain the catalytic advantages of the parent homogeneous complex while gaining the practical benefits of easy separation and recyclability. The porous nature of many solid supports can also provide a microenvironment that can influence the activity and selectivity of the immobilized catalyst.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of 4-Formyl-2-iodo-6-methoxyphenyl acetate (B1210297) typically involves the iodination of vanillin (B372448) followed by acetylation. While effective, these methods often rely on reagents and solvents that are not environmentally friendly. Future research is directed towards developing greener alternatives.

One promising approach is the use of more sustainable iodinating agents. For instance, the use of Oxone® and potassium iodide in aqueous solutions has been demonstrated for the iodination of vanillin, offering a safer and more environmentally benign alternative to traditional methods that use harsher reagents. umn.edutandfonline.com Another avenue explores laccase-catalyzed iodination of vanillin using potassium iodide, which represents a biocatalytic approach to this transformation. nih.gov

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. gatech.eduresearchgate.netnih.govamidetech.com Future synthetic routes to 4-Formyl-2-iodo-6-methoxyphenyl acetate and its derivatives will increasingly focus on maximizing atom economy. This includes the development of catalytic C-H activation and functionalization reactions that avoid the need for pre-functionalized starting materials. nih.govnih.govbldpharm.com

Table 1: Comparison of Iodination Methods for Vanillin

| Reagent System | Solvent | Key Advantages | Reference(s) |

| I₂ / KI / NaHCO₃ | Water | Aqueous, mild conditions | tandfonline.com |

| Oxone® / KI | Water | Safer reagents, aqueous solvent | umn.edutandfonline.comresearchgate.net |

| Laccase / KI | Buffer | Biocatalytic, environmentally friendly | nih.gov |

| AlCl₃-Pyridine / I₂ | DMF | High regioselectivity for some isomers | nih.gov |

Exploration of Novel Reactivity and Unconventional Transformations